7-Amino-5,6-diazaspiro[2.4]hept-6-en-4-one
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Overview
Description
“4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one” is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 . It is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one . They isolated 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one . Wamhoff and Korte reported the synthesis of this compound and other analogs without isolation of intermediate . They assumed that the formation of 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one from 4-(2-hydroxyethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one was proceeded by treatment with concentrated sulfuric acid followed by dehydration .
Molecular Structure Analysis
The InChI code for “4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one” is 1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticonvulsant Activity
Research has highlighted the synthesis and potential of diazaspirocyclic compounds as anticonvulsants. One study reported the synthesis of new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, demonstrating significant anticonvulsant activity in preclinical screens, with some compounds showing remarkable potency compared to reference drugs like Phenobarbital and Ethosuximide (Aboul-Enein et al., 2014).
Anticancer and Antidiabetic Applications
Another area of application involves the development of spirothiazolidines analogs for anticancer and antidiabetic therapies. A study described the synthesis of various analogs showing significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as therapeutic indices for alpha-amylase and alpha-glucosidase inhibition (Flefel et al., 2019).
Analgesic and Antiprotozoal Activity
Diazabicyclo[4.1.0]hept-3-enes, derived from 1,4-dihydropyridines and organic azides, were found to exhibit significant analgesic and antiprotozoal activities, with some compounds outperforming aspirin in efficacy (Warren & Knaus, 1981).
Synthesis of Novel Natural Product-Inspired Scaffolds
Research has also focused on the synthesis of novel spiro scaffolds inspired by bioactive natural products for drug discovery. These scaffolds are designed for ease of conversion to lead generation libraries, demonstrating the versatility of diazaspirocyclic compounds in synthesizing complex molecular architectures (Jenkins et al., 2009).
Antibacterial Activity
Novel diazaspirocyclic compounds have been designed and synthesized with potent antibacterial activity against respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. These findings underscore the potential of diazaspirocyclic compounds in addressing antibiotic resistance (Odagiri et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-amino-5,6-diazaspiro[2.4]hept-4-en-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7-3/h1-2H2,(H2,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCCOZVOLCQDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=NNC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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